molecular formula C9H6N2S2 B136367 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile

Katalognummer: B136367
CAS-Nummer: 142892-33-9
Molekulargewicht: 206.3 g/mol
InChI-Schlüssel: LHKRIZHEMZWWPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused thiophene and pyridine ring system, with a methylthio group at the 2-position and a carbonitrile group at the 3-position. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thienopyridines.

Wirkmechanismus

The mechanism of action of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, thienopyridines have been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and carbonitrile groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Eigenschaften

CAS-Nummer

142892-33-9

Molekularformel

C9H6N2S2

Molekulargewicht

206.3 g/mol

IUPAC-Name

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3

InChI-Schlüssel

LHKRIZHEMZWWPS-UHFFFAOYSA-N

SMILES

CSC1=C(C2=C(S1)C=CN=C2)C#N

Kanonische SMILES

CSC1=C(C2=C(S1)C=CN=C2)C#N

Synonyme

Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.